molecular formula C17H22N4OS B2451763 N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105246-97-6

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2451763
CAS No.: 1105246-97-6
M. Wt: 330.45
InChI Key: SLEUAQNSCRMURJ-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 4-benzylpiperidine with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the piperidine ring and the benzyl group enhances its interaction with biological targets, making it a valuable compound for further research and development .

Biological Activity

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

This compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1105246-97-6
Molecular FormulaC₁₇H₂₂N₄OS
Molecular Weight330.4 g/mol

The synthesis typically involves the formation of the thiadiazole ring followed by the attachment of the piperidine structure through acetamide linkages. This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated promising results. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells.

Key Findings:

  • Cytotoxicity Assays : The compound was tested against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines using the MTT assay.
    • IC₅₀ Values :
      • MCF-7: 2.32 µg/mL
      • HepG2: 5.36 µg/mL
        These values indicate a significant reduction in cell viability at relatively low concentrations compared to standard chemotherapeutics like 5-Fluorouracil.
  • Mechanism of Action :
    • Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
    • Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, characterized by increased levels of pro-apoptotic markers such as Bax and caspase 9.

Selectivity and Safety Profile

The selectivity of this compound towards cancer cells over normal cells suggests a favorable safety profile. Studies indicated minimal cytotoxic effects on non-cancerous Vero cells even at higher concentrations.

Case Studies

Several case studies have been documented that further elucidate the biological activity of this compound:

  • Study on MCF-7 Cells :
    • Researchers evaluated the impact of varying concentrations of N-benzyl derivatives on MCF-7 cell proliferation.
    • Results showed a significant reduction in cell growth with an IC₅₀ value of 2.32 µg/mL, indicating strong anticancer properties.
  • HepG2 Cell Line Analysis :
    • The compound's effects on HepG2 cells were analyzed through Western blotting techniques.
    • Increased expression of p53 and cleaved caspase 3 was observed, confirming apoptosis induction.

Properties

IUPAC Name

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-15-19-20-16(23-15)14-8-10-21(11-9-14)17(22)18-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEUAQNSCRMURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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